molecular formula C15H20N2O5S2 B14664494 Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) CAS No. 41287-28-9

Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester)

Cat. No.: B14664494
CAS No.: 41287-28-9
M. Wt: 372.5 g/mol
InChI Key: HUDJILALRMSBJY-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) is a complex organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group, which imparts unique chemical properties to these compounds . This particular compound is notable for its intricate structure, which includes a quinoline moiety, a methoxy group, and a sulfate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

The final step includes the esterification of the sulfhydryl group with sulfuric acid to form the hydrogen sulfate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfhydryl group can form covalent bonds with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethiol, 2-(3-(4-methoxy-2-quinolyloxy)propyl)amino-, hydrogen sulfate (ester) is unique due to its combination of a thiol, quinoline, and sulfate ester, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .

Properties

CAS No.

41287-28-9

Molecular Formula

C15H20N2O5S2

Molecular Weight

372.5 g/mol

IUPAC Name

4-methoxy-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline

InChI

InChI=1S/C15H20N2O5S2/c1-21-14-11-15(17-13-6-3-2-5-12(13)14)22-9-4-7-16-8-10-23-24(18,19)20/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,18,19,20)

InChI Key

HUDJILALRMSBJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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